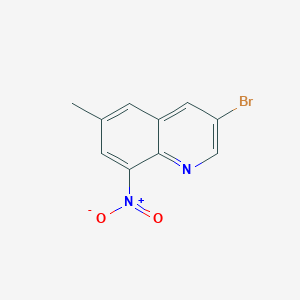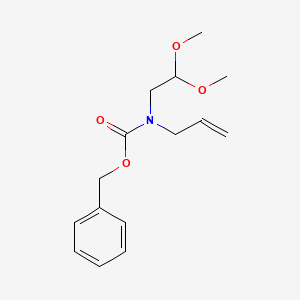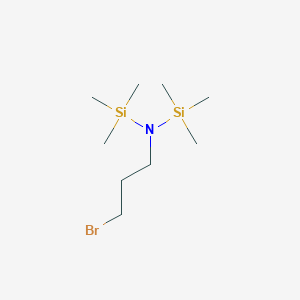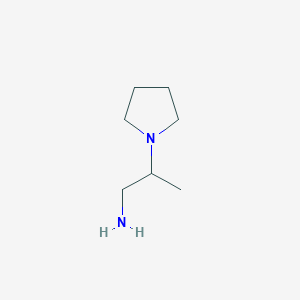
3-Bromo-6-methoxypicolinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-6-methoxypicolinaldehyde involves multi-step reactions, often starting with brominated quinoline derivatives. For instance, the synthesis of a quinoline-TMC-207 derivative, which is structurally similar to 3-Bromo-6-methoxypicolinaldehyde, was achieved by a coupling reaction starting from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline. The reaction conditions were optimized to 80 °C for 6 hours, yielding a 73% success rate . Similarly, the synthesis of other brominated quinoline compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline, was confirmed by various spectroscopic methods and X-ray diffraction, indicating the importance of these techniques in verifying the structures of synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 3-Bromo-6-methoxypicolinaldehyde has been extensively studied using spectroscopic techniques and X-ray crystallography. For example, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined by X-ray analysis to be orthorhombic with specific space group parameters . In another study, the molecular structures of brominated quinoline compounds were calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between the theoretical and experimental structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include amination, coupling, and reductive amination. For instance, the halogenated hydrocarbon amination reaction was used to produce a target molecule with antibacterial activity, demonstrating the potential pharmaceutical applications of these compounds . The reductive amination of Schiff's bases was also employed to synthesize tetrahydroisoquinoline and naphthyridine derivatives, showcasing the versatility of these reactions in creating diverse molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline compounds are revealed through various analyses. The crystallographic and conformational analyses provide insights into the molecular geometry and stability of these compounds. For example, the dihedral angles between different aromatic rings in the molecule and the chair conformation of the morpholine ring contribute to the overall stability of the structure . Additionally, the molecular electrostatic potential and frontier molecular orbitals investigated by DFT offer a deeper understanding of the electronic properties of these compounds .
Scientific Research Applications
Synthesis and Chemical Transformation
- 3-Bromo-6-methoxypicolinaldehyde serves as an important intermediate in various chemical syntheses. For instance, 2,2,3-Tribromopropanal has been used to transform substituted anilines into 3-bromo-6-methoxyquinolines, which can then be further converted into 3-bromoquinolin-6-ols with additional substituents (Lamberth et al., 2014).
Catalysis and Materials Science
- In materials science, derivatives of 3-Bromo-6-methoxypicolinaldehyde have been used in the synthesis of complex compounds. A tetra-nuclear macrocyclic Zn(II) complex synthesized from a derivative of this compound showed efficacy as a catalyst for the oxidation of benzyl alcohol (Wang et al., 2021).
Crystallography and Molecular Analysis
- The compound also finds application in crystallography and molecular structure analysis. For example, studies involving the synthesis and crystallographic analysis of related quinoline compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline, provide insights into molecular structures and properties (Zhou et al., 2022).
Photolabile Protecting Group Research
- In the field of photochemistry, 3-Bromo-6-methoxypicolinaldehyde-related compounds like Bhc-diol have been explored as photolabile protecting groups for aldehydes and ketones, which have applications in controlled release technologies (Lu et al., 2003).
Green Chemistry
- Green chemistry applications of derivatives of 3-Bromo-6-methoxypicolinaldehyde include the solvent-free synthesis of 3-carboxycoumarins, emphasizing environmentally friendly approaches (Bandgar et al., 1999).
Drug Discovery
- In drug discovery, 3-Bromo-6-methoxypicolinaldehyde is used in synthesizing key intermediates for medicinal compounds. An example includes its role in improving the synthesis of a drug discovery intermediate, demonstrating the compound's relevance in pharmaceutical research (Nishimura & Saitoh, 2016).
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXLHDCCJFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454295 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269058-49-3 | |
| Record name | 3-Bromo-6-methoxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)



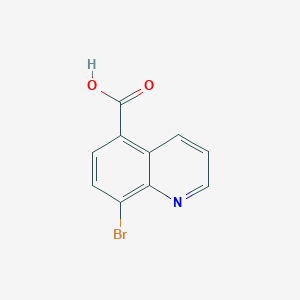

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)

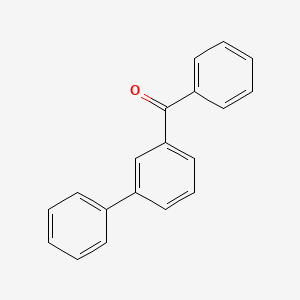
![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)
